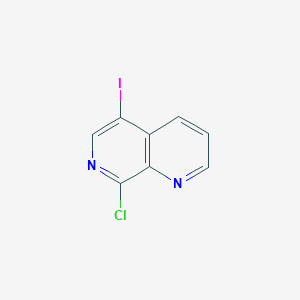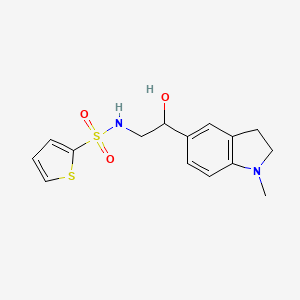
6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a phenyl group attached to a quinazoline core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-phenylquinazoline and bromine.
Bromination: The bromination of 2-methyl-4-phenylquinazoline is carried out using bromine in an appropriate solvent like acetonitrile at elevated temperatures.
Methoxy Group Introduction:
Quaternization: The final step involves the quaternization of the quinazoline nitrogen with methyl bromide to yield the desired product as a bromide salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding dihydroquinazoline derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon).
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways by modulating the activity of specific biomolecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide can be compared with other quinazoline derivatives such as:
4-Phenylquinazoline: Lacks the bromine and methoxy groups, resulting in different biological activities and chemical reactivity.
6-Bromoquinazoline: Contains the bromine atom but lacks the methoxy and phenyl groups, leading to distinct properties and applications.
2-Methylquinazoline: Lacks the bromine, methoxy, and phenyl groups, making it less complex and with different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2.BrH/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2;/h3-10,18H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIGYXWYFZIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3)CC(=O)OC.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)



![N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2626977.png)


![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2626982.png)
![4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole](/img/structure/B2626983.png)


![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)
![N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2626989.png)
![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)
